molecular formula C15H16ClNO4S B5778985 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5778985
M. Wt: 341.8 g/mol
InChI Key: BPGFNBXVULENPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CE4MS, and it has been extensively studied due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of CE4MS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, CE4MS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. CE4MS also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CE4MS has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CE4MS also inhibits the growth and migration of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CE4MS has been shown to reduce angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the main advantages of CE4MS is its versatility in various lab experiments. It can be used in both in vitro and in vivo models, and it has been shown to be effective in a range of concentrations. However, one limitation of CE4MS is its potential toxicity at high concentrations. Therefore, it is important to carefully consider the dose and duration of treatment when using CE4MS in lab experiments.

Future Directions

There are several future directions for the study of CE4MS. One area of interest is the development of CE4MS-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the potential diagnostic applications of CE4MS. Additionally, further studies are needed to fully understand the mechanism of action of CE4MS and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of CE4MS involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting product is then purified by recrystallization. The yield of CE4MS is typically around 60-70%, and the purity of the compound is confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

CE4MS has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. In addition, CE4MS has been investigated for its potential as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFNBXVULENPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

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